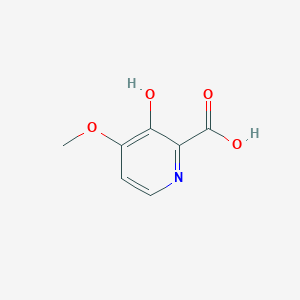

Acide 3-hydroxy-4-méthoxypyridine-2-carboxylique

Vue d'ensemble

Description

3-Hydroxy-4-methoxypyridine-2-carboxylic acid (HMPCA) is a chemical compound found in nature, as well as in some laboratory synthesized compounds. It is a member of the pyridine family, and is commonly used in scientific research due to its unique properties. HMPCA is an important building block for many synthetic compounds, and is used in a variety of applications in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Métabolite de pesticide

Acide 3-hydroxy-4-méthoxypyridine-2-carboxylique: est identifié comme un métabolite du pesticide fenpicoxamid . En tant que produit de transformation, il est actif contre les organismes cibles dans le sol, les eaux de surface, les eaux souterraines et les sédiments. Sa persistance et son potentiel de transport lié aux particules sont élevés, ce qui indique sa présence à long terme dans l'environnement.

Études d'écotoxicité

Ce composé a des impacts écotoxiques aigus modérés sur les poissons, les daphnies, les abeilles et les vers de terre . Les recherches dans ce domaine se concentrent sur la compréhension du devenir environnemental du composé et de ses implications plus larges sur la biodiversité et la santé des écosystèmes.

Intermédiaire pharmaceutique

Dans la recherche pharmaceutique, l'this compound sert de matière première et d'intermédiaire important . Il est utilisé dans la synthèse de divers médicaments, en particulier en raison de son noyau pyridine, qui est un motif courant dans les molécules médicamenteuses.

Synthèse agrochimique

Le composé est utilisé dans la synthèse d'agrochimiques . Son rôle d'intermédiaire dans la production d'herbicides, d'insecticides et de fongicides est crucial, compte tenu de sa réactivité et de sa capacité à former des dérivés stables et biologiquement actifs.

Composant de colorant

Dans le domaine des colorants, l'this compound est exploré pour son utilisation potentielle dans la création de nouveaux colorants . Sa structure chimique permet la fixation de divers groupes fonctionnels, ce qui en fait un candidat polyvalent pour la synthèse de colorants.

Synthèse organique

Ce composé est un intermédiaire organique couramment utilisé . Il est impliqué dans diverses réactions chimiques et processus de synthèse en raison de ses groupes hydroxy et acide carboxylique réactifs, qui peuvent être transformés en une large gamme d'autres groupes fonctionnels.

Évaluation de l'impact environnemental

Compte tenu de son utilisation dans les pesticides et de son potentiel de présence environnementale à long terme, l'évaluation de l'impact environnemental de l'this compound est cruciale . Les études se concentrent sur sa dégradation, sa mobilité dans différents milieux environnementaux et ses effets sur les organismes non cibles.

Sécurité et manipulation dans les laboratoires de recherche

Les protocoles de sécurité pour la manipulation de l'this compound dans les milieux de recherche sont essentiels en raison de ses propriétés potentielles d'irritation cutanée et oculaire . Des mesures de sécurité appropriées garantissent le bien-être des chercheurs et l'intégrité des résultats expérimentaux.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid is not completely understood. However, it is known that 3-Hydroxy-4-methoxypyridine-2-carboxylic acid binds to proteins in the body, which can lead to a variety of biochemical and physiological effects. Specifically, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid binds to proteins in the cytoplasm, where it can affect the activity of enzymes and other proteins. Additionally, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid can bind to proteins in the nucleus, where it can affect gene expression.

Biochemical and Physiological Effects

3-Hydroxy-4-methoxypyridine-2-carboxylic acid has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. Additionally, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators. Furthermore, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Avantages Et Limitations Des Expériences En Laboratoire

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a useful compound for laboratory experiments due to its unique properties. It is relatively easy to synthesize, and is relatively stable and non-toxic. Additionally, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid is relatively soluble in water, making it easy to use in a variety of experiments. However, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid is also limited in its use, as it is not very soluble in organic solvents and can be difficult to purify.

Orientations Futures

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a promising compound with a variety of potential applications. In the future, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid may be used in the synthesis of drugs and other compounds, as well as in the development of new treatments for diseases. Additionally, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid may be used to study the mechanisms of action of other compounds, as well as to study the biochemical and physiological effects of other compounds. Finally, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid may be used to develop new polymers and materials, as well as to develop new dyes and pigments.

Propriétés

IUPAC Name |

3-hydroxy-4-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-4-2-3-8-5(6(4)9)7(10)11/h2-3,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHHCPRYWZKEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452938 | |

| Record name | 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210300-09-7 | |

| Record name | 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3- Hydroxy-4-methyoxypyrdine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

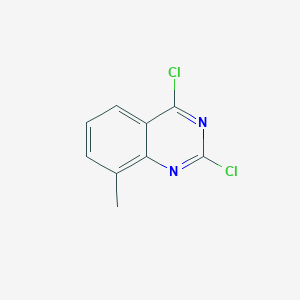

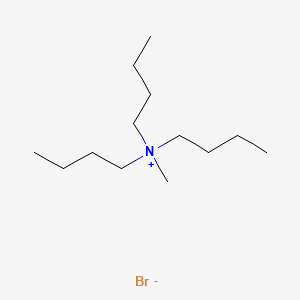

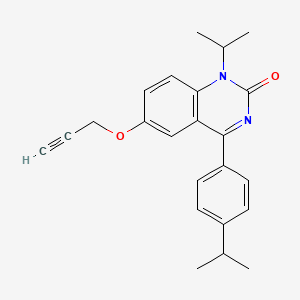

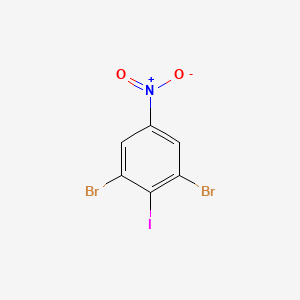

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Hydroxy-4-methoxypicolinic acid in the context of antifungal research?

A1: 3-Hydroxy-4-methoxypicolinic acid serves as the acid moiety of UK-2A, a natural product demonstrating potent antifungal activity. [, ] This compound is particularly interesting because it exhibits activity against Rhizopus formosaensis IFO 4732 at low concentrations (0.0125 µg/ml), while other known antifungal agents like Antimycin A3 show no effect even at significantly higher concentrations. [] This highlights its potential as a novel antifungal agent, especially against specific fungal species.

Q2: How does the structure of UK-2A, containing 3-Hydroxy-4-methoxypicolinic acid, relate to its antifungal activity?

A3: Researchers are actively investigating the structure-activity relationship of UK-2A by synthesizing analogues where the nine-membered lactone residue is replaced with alkyl or isoprenyl groups. [] This research aims to pinpoint the structural elements crucial for its antifungal effects and potentially lead to the development of more potent and targeted antifungal agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)

![1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole](/img/structure/B1589606.png)